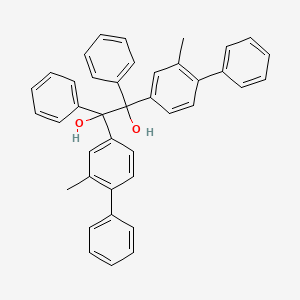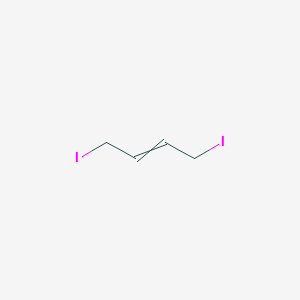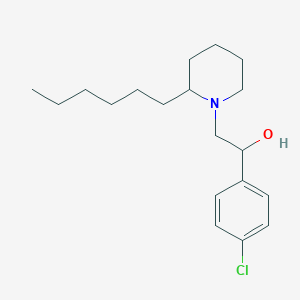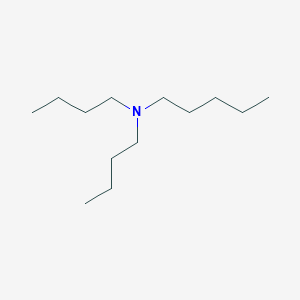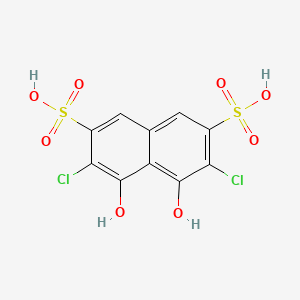
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is a chemical compound that belongs to the class of naphthalenedisulfonic acids. It is characterized by the presence of two sulfonic acid groups, two hydroxyl groups, and two chlorine atoms attached to a naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- typically involves the sulfonation of naphthalene derivatives followed by chlorination and hydroxylation. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Chlorination: The sulfonated naphthalene is then chlorinated using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 3 and 6 positions.
Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable hydroxylating agent to introduce hydroxyl groups at the 4 and 5 positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the sulfonic acid groups to sulfonates.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dechlorinated or desulfonated products.
Substitution: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- involves its interaction with molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the stability and function of proteins and nucleic acids.
Comparison with Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-
Comparison:
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro-4,5-dihydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy- lacks chlorine atoms, making it less reactive in certain substitution reactions.
- 2,7-Naphthalenedisulfonic acid, 3,6-dichloro- lacks hydroxyl groups, reducing its ability to form hydrogen bonds and interact with biomolecules.
- 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- lacks chlorine atoms, affecting its overall chemical reactivity and potential applications.
Properties
CAS No. |
6155-33-5 |
|---|---|
Molecular Formula |
C10H6Cl2O8S2 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20) |
InChI Key |
MUVMOZAAOKBDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)Cl)O)O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


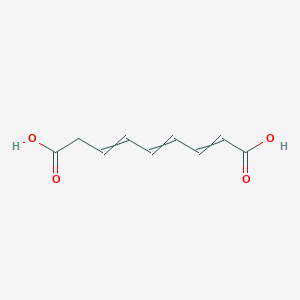
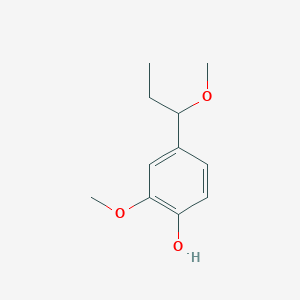
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
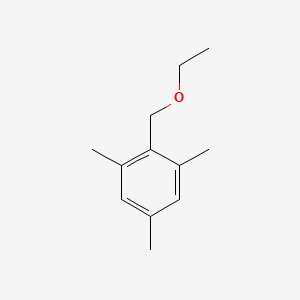
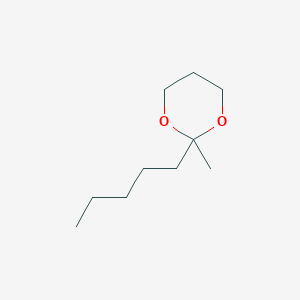
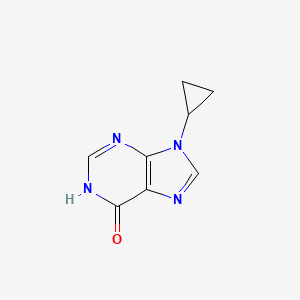
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
